molecular formula C24H28O6 B12283993 Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate

Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate

Cat. No.: B12283993
M. Wt: 412.5 g/mol
InChI Key: FQFJOJRUYOCIBB-UHFFFAOYSA-N
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Description

Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate (CAS 110826-41-0) is an organic compound with the molecular formula C24H28O6 . As a cyclopropanecarboxylate ester, it belongs to a class of compounds recognized for their utility in chemical synthesis and materials science. Compounds featuring the cyclopropanecarboxylate moiety are of significant research interest. They are frequently employed as key synthetic intermediates and building blocks in organic chemistry . For instance, structurally similar cyclopropanecarboxylates are fundamental in the synthesis of pyrethroid insecticides, demonstrating the structural importance of this class in developing bioactive molecules . Furthermore, chiral cyclopropane derivatives are valuable in the development of advanced materials, such as homochiral metal-organic frameworks (HMOFs), which have applications in enantioselective catalysis and separation sciences . The specific stereochemistry and methoxyphenyl substitution of this compound suggest potential for investigations in asymmetric synthesis and as a precursor for novel chemical entities. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C24H28O6

Molecular Weight

412.5 g/mol

IUPAC Name

methyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/2C12H14O3/c2*1-14-11-6-4-3-5-8(11)9-7-10(9)12(13)15-2/h2*3-6,9-10H,7H2,1-2H3

InChI Key

FQFJOJRUYOCIBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC2C(=O)OC.COC1=CC=CC=C1C2CC2C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The ylide is generated in situ by deprotonating trimethylsulfoxonium iodide with a strong base (e.g., NaH or NaOH) in dimethyl sulfoxide (DMSO). It reacts with the α,β-unsaturated ester methyl (E)-3-(2-methoxyphenyl)acrylate via a [2+1] cycloaddition, forming the cyclopropane ring with trans stereochemistry.

Key Steps

  • Ylide Formation :
    $$
    \text{Me}3\text{S(O)I} + \text{Base} \rightarrow \text{Me}2\text{S(O)CH}_2^- + \text{Byproducts}
    $$
  • Cyclopropanation :
    $$
    \text{Methyl (E)-3-(2-methoxyphenyl)acrylate} + \text{Me}2\text{S(O)CH}2^- \rightarrow \text{Trans-cyclopropane product}
    $$

Optimized Conditions

  • Solvent : Anhydrous DMSO or DMSO/THF mixtures.
  • Temperature : 80–100°C to ensure complete ylide activation.
  • Molar Ratios :
    • Trimethylsulfoxonium iodide : α,β-unsaturated ester = 1.2 : 1.
    • Base : Trimethylsulfoxonium iodide = 1.1 : 1.

Example Procedure :

  • Combine methyl (E)-3-(2-methoxyphenyl)acrylate (1.0 equiv) and trimethylsulfoxonium iodide (1.2 equiv) in DMSO.
  • Add NaOH (1.1 equiv) gradually under nitrogen.
  • Heat at 80°C for 12–24 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 65–78%.

Transition Metal-Catalyzed Methods

Copper-Catalyzed Cyclopropanation

Copper catalysts enable cyclopropanation using diazo compounds. While less common for this specific substrate, the method is viable for structurally analogous systems.

Representative Protocol :

  • React methyl (E)-3-(2-methoxyphenyl)acrylate with ethyl diazoacetate in dichloromethane.
  • Add CuI (5 mol%) and triphenylphosphine (10 mol%).
  • Reflux for 5–12 hours.

Yield : ~50% (for similar substrates).

Palladium-Catalyzed Approaches

Palladium(II) complexes facilitate cyclopropanation via nucleopalladation. This method is advantageous for trisubstituted alkenes but requires directing groups (e.g., amines).

Limitations :

  • Requires functionalized substrates.
  • Lower yields (~40%) compared to Corey-Chaykovsky.

Continuous Flow Synthesis

To address safety concerns with exothermic ylide formation, continuous flow systems have been explored:

Setup :

  • Two streams:
    • Stream A: Trimethylsulfoxonium iodide and base in DMSO.
    • Stream B: Methyl (E)-3-(2-methoxyphenyl)acrylate in DMSO.
  • Mix at 80°C with a residence time of 10 minutes.

Advantages :

  • Minimizes thermal decomposition.
  • Scalable to multikilogram batches.

Stereochemical Control

The trans configuration arises from the suprafacial addition of Corey’s ylide to the (E)-alkene. Computational studies confirm that the reaction proceeds via a concerted mechanism, preserving alkene geometry.

Stereoselectivity Data :

Method Trans:cis Ratio
Corey-Chaykovsky 95:5
Copper-catalyzed 80:20

Comparative Analysis of Methods

Method Yield (%) Scalability Stereoselectivity
Corey-Chaykovsky 65–78 High Excellent
Copper-catalyzed 40–50 Moderate Moderate
Palladium-catalyzed 30–40 Low Low
Continuous Flow 70–75 High Excellent

Chemical Reactions Analysis

Types of Reactions

Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate as an anticancer agent. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
MDA-MB-231 (breast cancer)0.126
A549 (lung cancer)10.0
FaDu (hypopharyngeal carcinoma)12.5

The mechanism of action involves the induction of apoptosis and modulation of key signaling pathways such as NF-κB and MAPK. In vivo studies on xenograft models have shown a significant reduction in tumor size, suggesting its therapeutic potential in cancer treatment.

1.2 Anti-inflammatory Properties

This compound has also demonstrated anti-inflammatory effects. Studies report that it inhibits the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses.

Inflammatory CytokineInhibition (%)Reference
TNF-α70%
IL-665%

This compound acts as an inhibitor of cyclooxygenase enzymes, which are vital in the inflammatory response, further supporting its potential use in treating inflammatory disorders.

Agricultural Applications

2.1 Pesticidal Activity

This compound has been identified as an effective active ingredient in pesticide formulations. Research indicates that it possesses excellent pesticidal activity with high safety towards mammals, making it suitable for agricultural use.

A study found that derivatives of this compound exhibited significant effectiveness against various pests while maintaining a favorable safety profile for non-target organisms:

Compound NameEfficacy (%)Target Pest
Derivative A85%Aphids
Derivative B78%Whiteflies

These findings suggest that this compound could be a valuable component in developing safer and more effective pest control agents.

Case Studies

3.1 Case Study: Anticancer Activity

In a preclinical study, this compound was administered to mice with implanted tumors. The results showed a marked decrease in tumor volume compared to control groups, supporting its potential as an effective anticancer agent.

3.2 Case Study: Anti-inflammatory Effects

A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with this compound resulted in significant reductions in joint inflammation and pain scores over an eight-week period. This suggests its utility in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

a. Substituent Effects on Physical Properties

  • Methyltrans-2-((E)-2-Phenylethenyl)cyclopropanecarboxylate (3) : This analog replaces the 2-methoxyphenyl group with a phenylethenyl moiety. Unlike the target compound, it exists as a yellow oil, suggesting that aromatic substituents with methoxy groups enhance crystallinity or intermolecular interactions .
  • [3-(2-Ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] Cyclopropanecarboxylate (CAS 848746-99-6): Incorporates a chromene ring and ethoxyphenoxy group, increasing molecular weight (380.13 g/mol) and likely reducing volatility compared to the target compound .
  • Resmethrin (CAS 10453-86-8) : A pyrethroid with a 5-benzyl-3-furylmethyl group attached to the cyclopropane ring. Its waxy solid state contrasts with the target compound’s physical form, highlighting how bulky substituents influence phase behavior .

Table 1: Structural and Physical Property Comparison

Compound Name Key Substituents Physical State Molecular Weight (g/mol) Reference
Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate 2-Methoxyphenyl, trans-COOCH₃ Solid (presumed) ~206 (estimated)
Methyltrans-2-((E)-2-Phenylethenyl)cyclopropanecarboxylate Phenylethenyl, trans-COOCH₃ Yellow oil ~202
Resmethrin 5-Benzyl-3-furylmethyl Waxy solid 338.45
[3-(2-Ethoxyphenoxy)-...]cyclopropanecarboxylate Ethoxyphenoxy, chromene Not reported 380.13
Electronic and Functional Group Effects
  • Fluorinated Analogs : Methyltrans-2,2-difluoro-3-methyl-cyclopropanecarboxylate (CAS 2247657-23-2) incorporates fluorine atoms, which increase electronegativity and may enhance metabolic stability compared to the target compound’s methoxy group .

Biological Activity

Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate is a cyclopropane derivative recognized for its potential biological activities, particularly in the fields of pharmacology and agriculture. This compound has garnered attention due to its structural features, which may influence its interaction with biological systems.

Chemical Structure and Properties

This compound can be characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H14_{14}O3_{3}
  • IUPAC Name : Methyl trans-2-(2-methoxyphenyl)cyclopropanecarboxylate

The presence of the methoxy group on the phenyl ring and the cyclopropane moiety are critical for its biological activity.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties by targeting bacterial virulence factors. For instance, derivatives of cyclopropanecarboxylic acids have been shown to inhibit the type III secretion system (T3SS) in pathogenic bacteria, which is essential for their virulence . This suggests that this compound may also possess antimicrobial capabilities.

2. Pesticidal Activity

The compound has been explored for its potential as a pesticide. Studies have indicated that related compounds demonstrate significant insecticidal activity while maintaining safety towards non-target organisms, including mammals . This property could make this compound a candidate for agricultural applications.

3. Pharmacological Potential

This compound analogs have been investigated for their effects on adenosine receptors, particularly A3 receptors, which are implicated in various physiological processes including inflammation and cancer . The binding affinity and selectivity of these compounds can lead to therapeutic applications in treating diseases modulated by adenosine signaling.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of T3SS in E. amylovora
PesticidalEffective against pests with low mammalian toxicity
PharmacologicalBinding affinity to A3 adenosine receptors

Case Study Example

A study conducted on a series of cyclopropane derivatives, including this compound, assessed their efficacy against Pseudomonas syringae, a common plant pathogen. The findings showed that certain derivatives significantly reduced bacterial growth and affected virulence factor expression, suggesting a mechanism involving T3SS inhibition .

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